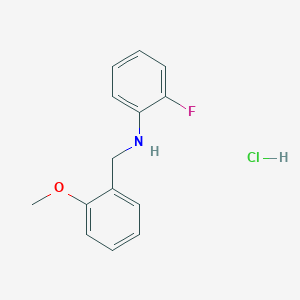

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride

Vue d'ensemble

Description

“(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride” is a chemical compound that is used in the field of life sciences . It is available for purchase from various suppliers .

Physical And Chemical Properties Analysis

“(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride” has various physical and chemical properties that can be found in chemical databases. These include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activity

The research involving fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, including compounds with 2-fluorophenyl groups, highlights the importance of fluorine atoms in enhancing solubility and anti-inflammatory activity. These compounds demonstrated potential inhibitory effects on LPS-induced NO secretion, indicating their relevance in anti-inflammatory studies (Sun et al., 2019).

Fluorinating Reagents in Organic Synthesis

The use of α,α-difluorobenzyl(dimethyl)amine (DBDA) as a fluorinating reagent to replace hydroxyl groups in alcohols and carboxylic acids by fluorine atoms showcases the role of fluorinated compounds in organic synthesis. This study contributes to understanding the versatility of fluorine atoms in modifying organic molecules, providing insights into the synthetic applications of compounds like (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride (Dmowski & Kamiński, 1983).

Oligoribonucleotides Synthesis

The synthesis of oligoribonucleotides using 4-methoxybenzyl group as a new protecting group of the 2′-hydroxyl group of adenosine demonstrates the significance of methoxybenzyl groups in nucleic acid chemistry. This research provides a foundation for the development of novel strategies in the synthesis of oligonucleotides, where (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride could find applications (Takaku & Kamaike, 1982).

Histochemical Applications

The study on acid catalysis of the formaldehyde condensation reaction for the sensitive histochemical demonstration of tryptamines and 3-methoxylated phenylethylamines suggests potential applications of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride in enhancing the fluorescence yield of specific compounds. This research could inform histochemical methods aiming to improve specificity and sensitivity (Björklund & Stenevi, 1970).

Organic Syntheses and Chemical Properties

The exploration of 2-amino-3-fluorobenzoic acid and related compounds, including those with (2-fluorophenyl) groups, contributes to our understanding of the synthesis, properties, and reactivity of fluorinated organic molecules. Such research underscores the broader chemical applications of (2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride in synthesizing complex organic molecules (Kollmar et al., 2003).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been observed to undergo reactions at the benzylic position . For instance, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s molecular weight, which can influence its bioavailability, is reported to be 34024 .

Result of Action

Similar compounds have been observed to undergo transformations that could potentially influence their biological activity .

Action Environment

It’s worth noting that the reaction conditions can significantly impact the success of reactions involving similar compounds .

Propriétés

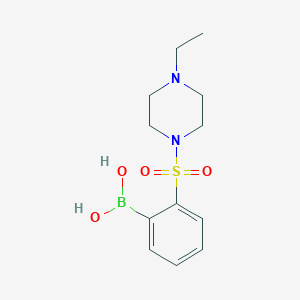

IUPAC Name |

2-fluoro-N-[(2-methoxyphenyl)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO.ClH/c1-17-14-9-5-2-6-11(14)10-16-13-8-4-3-7-12(13)15;/h2-9,16H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJIVCKIBJGGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluorophenyl)(2-methoxybenzyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![N-(3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazol-6-yl)acetamide hydrochloride](/img/structure/B1406699.png)

![Methyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate 4-methylbenzenesulfonate](/img/structure/B1406701.png)

![4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406702.png)

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentanecarboxamide](/img/structure/B1406703.png)

![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)

![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)